molecular formula C20H18FN5O2 B10915758 5-(4-fluorophenyl)-N-[4-(furan-2-yl)butan-2-yl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

5-(4-fluorophenyl)-N-[4-(furan-2-yl)butan-2-yl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B10915758
M. Wt: 379.4 g/mol
InChI Key: NDOAYVBFTNAVBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-FLUOROPHENYL)-N~7~-[3-(2-FURYL)-1-METHYLPROPYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is a complex heterocyclic compound It features a triazolopyrimidine core, which is a fused ring system combining triazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-FLUOROPHENYL)-N~7~-[3-(2-FURYL)-1-METHYLPROPYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE typically involves multi-step organic synthesis. One common route includes:

    Formation of the Triazole Ring: Starting with a suitable precursor, such as 4-fluorobenzylamine, the triazole ring is formed through a cyclization reaction with hydrazine derivatives under acidic or basic conditions.

    Pyrimidine Ring Formation: The triazole intermediate is then reacted with a pyrimidine precursor, often involving a condensation reaction facilitated by catalysts like Lewis acids.

    Furan Substitution: The furan ring is introduced via a nucleophilic substitution reaction, where the furan derivative reacts with the triazolopyrimidine intermediate.

    Final Coupling: The final step involves coupling the furan-substituted triazolopyrimidine with a carboxamide group, typically using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This includes scaling up reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the triazole ring, potentially leading to amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) or hydrogen gas (H_2) in the presence of a palladium catalyst are frequently used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br_2) or chlorinating agents under acidic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced triazole derivatives.

    Substitution: Halogenated or alkylated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, the compound is studied for its potential as a pharmacophore. Its structural features make it a candidate for drug design, particularly in targeting enzymes and receptors involved in various diseases.

Medicine

In medicine, 5-(4-FLUOROPHENYL)-N~7~-[3-(2-FURYL)-1-METHYLPROPYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is investigated for its potential therapeutic effects. It may exhibit activity against certain types of cancer, bacterial infections, or neurological disorders due to its ability to interact with specific biological targets.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrimidine core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. This interaction can lead to the inhibition of enzyme activity or the activation of receptor pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)-N~7~-[3-(2-furyl)-1-methylpropyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide
  • 5-(4-Methylphenyl)-N~7~-[3-(2-furyl)-1-methylpropyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide
  • 5-(4-Bromophenyl)-N~7~-[3-(2-furyl)-1-methylpropyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

Uniqueness

The uniqueness of 5-(4-FLUOROPHENYL)-N~7~-[3-(2-FURYL)-1-METHYLPROPYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE lies in its specific substitution pattern. The presence of the fluorine atom on the phenyl ring can significantly alter its electronic properties, enhancing its binding affinity and specificity for certain biological targets. This makes it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C20H18FN5O2

Molecular Weight

379.4 g/mol

IUPAC Name

5-(4-fluorophenyl)-N-[4-(furan-2-yl)butan-2-yl]-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C20H18FN5O2/c1-13(4-9-16-3-2-10-28-16)24-19(27)18-11-17(14-5-7-15(21)8-6-14)25-20-22-12-23-26(18)20/h2-3,5-8,10-13H,4,9H2,1H3,(H,24,27)

InChI Key

NDOAYVBFTNAVBM-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CO1)NC(=O)C2=CC(=NC3=NC=NN23)C4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.